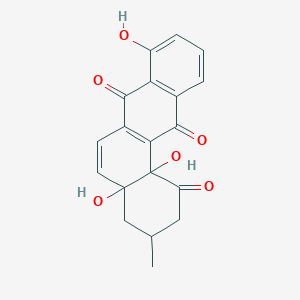
Ochracenomicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ochracenomicin A is an angucycline antibiotic that is 3,4,4a,12b-tetrahydrotetraphene-1,7,12(2H)-trione substituted by hydroxy groups at positions 4a, 8 and 12b and a methyl group at position 3. It is isolated from the culture broth of Amycolatopsis sp.MJ950-89F4 and exhibits a broad spectrum of antibacterial potential. It has a role as an antibacterial agent. It is an angucycline antibiotic, a member of phenols, a member of p-quinones and a tertiary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Biodegradation in Food Products
Ochracenomicin A, identified as a mycotoxin, has been studied for its degradation capabilities in food products. A study found that filamentous fungi isolated from Portuguese grapes could degrade more than 80% of this compound added to the culture medium. The most potent species for this degradation were black aspergilli, A. clavatus, A. ochraceus, A. versicolor, and A. wentii (Abrunhosa, Serra, & Venâncio, 2002).
Influence on Fungal Growth and Toxin Production
Research has also delved into how environmental factors like temperature and water activity influence the growth of fungi like Aspergillus ochraceus and the production of this compound. For instance, a study on irradiated barley grain showed optimal conditions for growth and toxin production at specific humidity and temperature levels (Pardo, Marín, Sanchis, & Ramos, 2004).
Antifungal and Antitoxigenic Properties of Compounds
Another area of interest is the antifungal and antitoxigenic effects of certain compounds against fungi like Aspergillus ochraceus. A study revealed that cinnamaldehyde, derived from cinnamon, significantly inhibited the growth of A. ochraceus and affected the biosynthesis of this compound at the transcriptional level (Wang et al., 2018).
Detection and Quantification Methods
Developing sensitive and selective methods for detecting this compound is vital. A fluorescent aptasensor using carbon nanotubes for detection was found to be effective, demonstrating the importance of advanced techniques in toxin identification and quantification (Guo, Ren, Wang, & Wang, 2011).
Role in Fungal Virulence
The role of specific genes in fungal virulence and this compound biosynthesis has been a subject of study. For instance, deletion of certain genes in Aspergillus ochraceus drastically reduced the production of this compound, pointing to their crucial role in the toxin's biosynthesis (Wang et al., 2019).
Propriétés
Formule moléculaire |
C19H16O6 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
4a,8,12b-trihydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H16O6/c1-9-7-13(21)19(25)15-11(5-6-18(19,24)8-9)16(22)14-10(17(15)23)3-2-4-12(14)20/h2-6,9,20,24-25H,7-8H2,1H3 |
Clé InChI |
HRKDTQUJICJRIH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2(C3=C(C=CC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Synonymes |
ochracenomicin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)
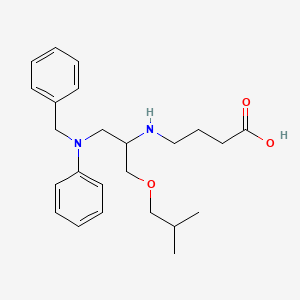

![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
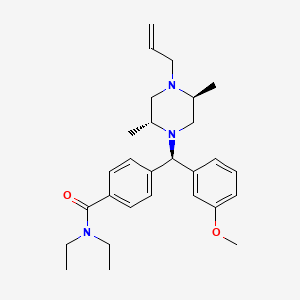

![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)
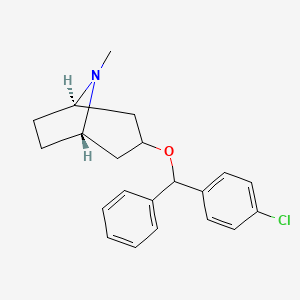
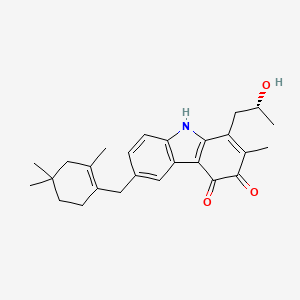
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)

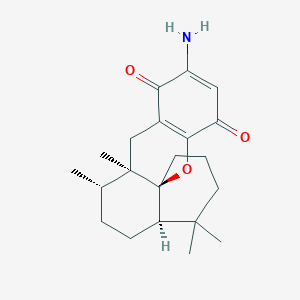
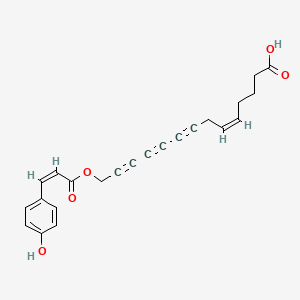
![methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside](/img/structure/B1250550.png)